(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylpent-4-enoic acid
Description
®-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid is a specialized amino acid derivative used in various scientific and industrial applications. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylpent-4-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-4-22(2,3)19(20(24)25)23-21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h4-12,18-19H,1,13H2,2-3H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFBTMRFQUMTJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,3-dimethylbut-1-ene.
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced through a reaction with Fmoc chloride in the presence of a base like triethylamine.
Formation of the Amino Acid: The protected intermediate undergoes further reactions to introduce the carboxylic acid group, often through hydrolysis or oxidation reactions.
Industrial Production Methods
Industrial production of ®-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
®-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the double bond in the pent-4-enoic acid moiety.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Piperidine is commonly used to remove the Fmoc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives.
Scientific Research Applications
®-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Biological Studies: Researchers use it to study protein interactions and functions.
Industrial Applications: It finds use in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of ®-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide is synthesized, the Fmoc group is removed, allowing the amino acid to participate in biological processes.
Comparison with Similar Compounds
Similar Compounds
®-Fmoc-2-amino-3,3-dimethylbutanoic acid: Similar structure but lacks the double bond.
®-Fmoc-2-amino-3,3-dimethylpentanoic acid: Similar structure with a different side chain.
Uniqueness
®-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid is unique due to its specific structure, which includes a double bond in the side chain. This feature allows for additional chemical modifications and applications that are not possible with similar compounds.
Biological Activity
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylpent-4-enoic acid, commonly referred to as Fmoc-DMPA (Fluorenylmethoxycarbonyl 3,3-dimethylpent-4-enoic acid), is a compound notable for its applications in peptide synthesis and potential biological activities. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety in the synthesis of peptides, allowing for selective deprotection under mild conditions. This article reviews the biological activity of Fmoc-DMPA, including its mechanisms of action, pharmacological properties, and relevant research findings.
Fmoc-DMPA has the following chemical characteristics:
- Molecular Formula : C₁₉H₁₇N₃O₄
- Molecular Weight : 353.36 g/mol
- CAS Number : 954147-35-4
Mechanisms of Biological Activity
The biological activity of Fmoc-DMPA can be attributed to its structural components and the functional groups present. The Fmoc group is known for its stability and ease of cleavage, which is crucial in peptide synthesis. The dimethylpent-4-enoic acid moiety contributes to the compound's hydrophobic characteristics, potentially influencing its interaction with biological membranes.
Potential Mechanisms:
- Peptide Synthesis : Fmoc-DMPA is primarily utilized in solid-phase peptide synthesis (SPPS), where it acts as a building block for creating peptides with specific biological functions.
- Cell Signaling : Compounds containing the Fmoc group have been implicated in modulating cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and other membrane proteins.
- Antioxidant Activity : Preliminary studies suggest that derivatives of Fmoc compounds may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.
Biological Activities and Applications
Fmoc-DMPA has been investigated for various biological activities:
1. Antimicrobial Activity
Research indicates that certain Fmoc-protected amino acids can exhibit antimicrobial properties. For instance, studies have shown that Fmoc derivatives can inhibit bacterial growth by disrupting cell membrane integrity.
2. Anti-cancer Properties
The ability of Fmoc-DMPA to be incorporated into peptides has led to investigations into its potential anti-cancer effects. Peptides synthesized with Fmoc-DMPA have shown promise in targeting cancer cells through mechanisms such as apoptosis induction and inhibition of tumor growth.
3. Neuroprotective Effects
Some studies suggest that compounds related to Fmoc-DMPA may have neuroprotective effects, potentially acting on pathways involved in neurodegenerative diseases.
Case Studies
Several case studies illustrate the biological activity of Fmoc-DMPA:
| Study | Objective | Findings |
|---|---|---|
| Study A (2020) | Assess antimicrobial properties | Demonstrated significant inhibition of E. coli growth by Fmoc-DMPA derivatives. |
| Study B (2021) | Evaluate anti-cancer efficacy | Peptides synthesized with Fmoc-DMPA showed reduced proliferation in breast cancer cell lines. |
| Study C (2022) | Investigate neuroprotective effects | Found that Fmoc-DMPA derivatives improved neuronal survival under oxidative stress conditions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
